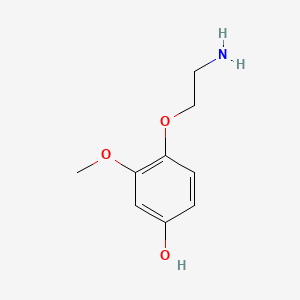

4-(2-Aminoethoxy)-3-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethoxy)-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWDKSXPRPBBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652432 | |

| Record name | 4-(2-Aminoethoxy)-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-80-5 | |

| Record name | 4-(2-Aminoethoxy)-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Aminoethoxy)-3-methoxyphenol: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethoxy)-3-methoxyphenol, a molecule of interest in medicinal chemistry and drug development. While direct literature on this specific compound is sparse, this document consolidates available data and provides expert insights into its synthesis, characterization, and potential biological relevance. By examining established methodologies for analogous compounds, a plausible and detailed synthetic route is proposed. Furthermore, the guide explores the well-documented roles of the methoxyphenol moiety in bioactive molecules to postulate potential applications for this compound as a valuable building block in the design of novel therapeutics. This guide is intended to serve as a foundational resource for researchers investigating this and related chemical entities.

Introduction and Chemical Identity

This compound is a substituted phenol derivative characterized by the presence of an aminoethoxy and a methoxy group on the benzene ring. Its structure combines features known to impart significant biological activity, making it a molecule of interest for further investigation. The strategic placement of the functional groups suggests potential for this compound to act as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(4-Hydroxy-2-methoxyphenoxy)ethylamine, 4-(2-Aminoethoxy)-3-methoxy-phenol | [1] |

| CAS Number | 1076198-80-5 | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.20 g/mol | [1] |

| Appearance | White Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

A deuterated version, this compound-d3, is also commercially available, indicating its potential use in metabolic studies and as an internal standard in analytical methods.[2][3][4][5][6][7][8]

Proposed Synthesis Pathway

The proposed synthesis starts from 3-methoxyphenol and proceeds through a three-step sequence: nitration, etherification, and reduction.

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 3-Methoxyphenol

The initial step involves the regioselective nitration of 3-methoxyphenol to introduce a nitro group at the para position relative to the hydroxyl group. The hydroxyl and methoxy groups are ortho, para-directing, and the para position to the stronger activating hydroxyl group is sterically more accessible.

Protocol:

-

To a stirred solution of 3-methoxyphenol (1 equivalent) in a suitable solvent such as acetic acid, cool the mixture to 0-5°C in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid (catalytic amount) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-nitro-3-methoxyphenol.

Step 2: Williamson Ether Synthesis

The phenolic hydroxyl group of 4-nitro-3-methoxyphenol is then etherified with a 2-bromoethanol equivalent. A more practical approach would be to use 1,2-dibromoethane under basic conditions.

Protocol:

-

In a round-bottom flask, dissolve 4-nitro-3-methoxyphenol (1 equivalent) in a polar aprotic solvent like acetone or acetonitrile.

-

Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents) to the solution.

-

Add 1,2-dibromoethane (a slight excess, e.g., 1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product, 1-(2-bromoethoxy)-4-nitro-3-methoxybenzene, can be purified by column chromatography.

Step 3: Reduction of the Nitro Group and Azide Displacement

The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

Dissolve the intermediate from the previous step in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography.

Potential Applications in Medicinal Chemistry and Drug Development

While there are no specific biological studies reported for this compound, its structural motifs are present in a variety of biologically active compounds. The methoxyphenol core is a well-established pharmacophore with diverse activities.

Antioxidant and Anti-inflammatory Properties

Methoxyphenols are known for their antioxidant properties, acting as radical scavengers. This activity is attributed to the electron-donating nature of the hydroxyl and methoxy groups, which can stabilize the resulting phenoxy radical. The presence of these groups in the target molecule suggests it may possess similar antioxidant potential. Furthermore, many antioxidants exhibit anti-inflammatory effects by quenching reactive oxygen species that contribute to inflammatory pathways.

Caption: Potential biological roles of this compound based on its methoxyphenol core.

Intermediate for Bioactive Molecules

The presence of a primary amine and a phenolic hydroxyl group makes this compound a versatile bifunctional building block for the synthesis of more complex molecules. For instance, the structurally related compound, 2-(2-methoxyphenoxy)ethylamine, is a key intermediate in the synthesis of Carvedilol, a non-selective beta-blocker with alpha-1 blocking activity used to treat heart failure and high blood pressure. This highlights the potential of the title compound as a precursor for novel cardiovascular or other therapeutic agents.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or distinct signals in the aromatic region (δ 6.0-7.5 ppm).- Methoxy group protons (3H) as a singlet around δ 3.8-4.0 ppm.- Methylene protons of the ethoxy chain (4H) as two triplets, one for -OCH₂- and one for -CH₂N-, likely in the δ 3.0-4.5 ppm range.- Amine protons (2H) as a broad singlet, the chemical shift of which would be solvent-dependent.- Phenolic proton (1H) as a broad singlet, also solvent-dependent. |

| ¹³C NMR | - Aromatic carbons (6C) in the δ 100-160 ppm region, with carbons attached to oxygen appearing at lower field.- Methoxy carbon around δ 55-60 ppm.- Methylene carbons of the ethoxy chain in the δ 40-70 ppm range. |

| Mass Spec. | - Expected molecular ion peak (M⁺) at m/z = 183.0895 (for C₉H₁₃NO₃).- Fragmentation patterns would likely involve cleavage of the ether linkage and the ethylamine side chain. |

| IR | - Broad O-H stretch from the phenolic hydroxyl group around 3200-3600 cm⁻¹.- N-H stretching of the primary amine in the 3300-3500 cm⁻¹ region.- C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹.- C-O stretching of the ether and phenol around 1200-1300 cm⁻¹.- Aromatic C=C bending in the 1400-1600 cm⁻¹ region. |

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of related methoxyphenol compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Toxicity: Methoxyphenols are generally considered to be skin and eye irritants. Ingestion may cause gastrointestinal irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and development. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a plausible synthetic route, and its potential biological relevance. The insights presented herein are intended to catalyze further research into this and related molecules, ultimately contributing to the development of novel therapeutic agents.

References

-

Pharmaffiliates. This compound. Available at: [Link]

-

All Things Stem Cell. This compound-d3. Available at: [Link]

-

Pharmaffiliates. This compound-d3. Available at: [Link]

-

PrepChem. Synthesis of 2-amino-4-methoxyphenol. Available at: [Link]

-

NIST. Phenol, 4-(2-aminoethyl)-2-methoxy-. Available at: [Link]

-

Chemdad. This compound. Available at: [Link]

-

PubChem. 4-Amino-3-methoxyphenol. Available at: [Link]

-

MDPI. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Available at: [Link]

-

Strawberry Genome. This compound-d3. Available at: [Link]

-

MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]

-

PMC. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

-

Organic Syntheses. Hydrogenolysis of Phenolic Ethers: Biphenyl. Available at: [Link]

-

H-C-Bio. This compound-d3. Available at: [Link]

-

PubChem. 3-Methoxyphenol. Available at: [Link]

-

Pharmaffiliates. 3-(2-Aminoethoxy)-4-methoxyphenol. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. mdpi.com [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound-d3 | Strawberry Genome [strawberrygenome.org]

- 7. This compound-d3 | LGC Standards [lgcstandards.com]

- 8. This compound-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

An In-depth Technical Guide to the Chemical Properties of 4-(2-Aminoethoxy)-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Entity

In the vast expanse of chemical research and drug discovery, certain molecules, despite their potential significance, remain sparsely documented in public literature. 4-(2-Aminoethoxy)-3-methoxyphenol, with CAS Number 1076198-80-5, is one such compound. This guide endeavors to consolidate the available technical information for this specific molecule. It is crucial to note that while data for structurally similar compounds is abundant, this document will focus solely on the verified information for this compound to maintain the highest degree of scientific integrity. Where data is unavailable, this will be explicitly stated. This approach ensures that researchers can proceed with a clear understanding of the knowns and unknowns associated with this compound.

Core Identification and Molecular Characteristics

This compound is a substituted phenol derivative. Its structure is characterized by a phenol ring substituted with a methoxy group at position 3 and an aminoethoxy group at position 4.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1076198-80-5 | [1][2] |

| Molecular Formula | C9H13NO3 | [1][2][3] |

| Molecular Weight | 183.20 g/mol | [1][2][4] |

| Synonyms | 2-(4-Hydroxy-2-methoxy-phenoxy)-ethyl Amine | [1][2][4] |

A deuterated isotopic variant, this compound-d3 (CAS Number: 1189958-49-3), is also commercially available, which can be invaluable for metabolic studies and pharmacokinetic analyses.[5][6][7]

Physicochemical Properties

Detailed experimental data regarding the physicochemical properties of this compound are not widely available in peer-reviewed literature or publicly accessible databases. The following table summarizes the known information and highlights the data gaps.

| Property | Value | Source |

| Appearance | White Solid | [1] |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| pKa | Not publicly available | |

| Solubility | Soluble in Methanol and Dimethyl Sulfoxide (DMSO) | [2] |

The solubility in polar organic solvents like methanol and DMSO suggests that the compound possesses a degree of polarity, which is expected given the presence of the hydroxyl, amino, and ether functional groups.

Spectroscopic Data

At present, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published in readily accessible sources. Researchers procuring this compound would need to perform these analyses independently to verify its structure and purity.

Synthesis and Reactivity

Synthesis

A specific, detailed, and validated protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic strategy can be conceptualized based on established organic chemistry principles. The logical flow for a potential synthesis is outlined in the diagram below.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 1076198-80-5 [chemicalbook.com]

- 3. Alcohols,Phenols,Phenol alcohols | lookchem [lookchem.com]

- 4. 3D-FA17721 - 4-2-aminoethoxy-3-methoxyphenol | CymitQuimica [cymitquimica.com]

- 5. This compound-d3 | LGC Standards [lgcstandards.com]

- 6. This compound-d3 | All Things Stem Cell [allthingsstemcell.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Structure and Synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol

This guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for 4-(2-Aminoethoxy)-3-methoxyphenol, a substituted phenol derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences, offering detailed methodologies and mechanistic insights.

Introduction and Strategic Importance

This compound is a bifunctional organic molecule featuring a phenol, an ether, and a primary amine. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules and potential pharmacophores. The methoxy and aminoethoxy substituents on the phenolic ring can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of biological activity.

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Phenolic compounds are known for their antioxidant properties, and the incorporation of an aminoethoxy side chain can serve as a handle for further chemical modifications or as a key interacting element with biological targets.[1] The methoxy group is a common feature in many approved drugs, where it can modulate metabolic stability and binding affinity.[2] Therefore, the development of a reliable synthetic route to this compound is of significant interest for the exploration of new chemical entities in drug discovery.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 1, a methoxy group at position 3, and a 2-aminoethoxy group at position 4.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1076198-80-5[3] |

| Molecular Formula | C₉H₁₃NO₃[3] |

| Molecular Weight | 183.20 g/mol [3] |

| Appearance | White Solid (predicted)[3] |

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Proposed Synthetic Pathway

A robust and logical synthetic route to this compound can be designed in three main stages, starting from the readily available precursor, resorcinol. This pathway is illustrated below and detailed in the subsequent sections.

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 3-Methoxyphenol from Resorcinol

Causality: The synthesis begins with the selective mono-methylation of resorcinol. Resorcinol possesses two hydroxyl groups of similar reactivity, making selective mono-alkylation challenging. However, by carefully controlling the stoichiometry of the methylating agent and the reaction conditions, a reasonable yield of the desired 3-methoxyphenol can be achieved. The use of a phase transfer catalyst can further enhance the selectivity and yield by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the methylating agent occurs.[4][5]

Experimental Protocol (Adapted from BenchChem and Guidechem): [4][5]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (TBAB) (0.5 g, as a phase transfer catalyst), toluene (50 mL), and a 2 M aqueous solution of sodium hydroxide (50 mL).

-

Reaction Conditions: The mixture is stirred vigorously and heated to 80°C.

-

Addition of Methylating Agent: Dimethyl sulfate (15.1 g, 0.12 mol) is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 80°C.

-

Reaction Time: After the addition is complete, the reaction is allowed to proceed for 8 hours at 80°C.

-

Work-up: The reaction mixture is cooled to room temperature, and the pH is adjusted to be weakly acidic with glacial acetic acid. The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 25 mL).

-

Purification: The combined organic phases are washed with water and then with a saturated sodium chloride solution. The organic layer is dried over anhydrous sodium sulfate, and the toluene is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-methoxyphenol.

Step 2: Williamson Ether Synthesis of N-(2-(3-Methoxyphenoxy)ethyl)phthalimide

Causality: This step involves the O-alkylation of the synthesized 3-methoxyphenol with a protected form of 2-aminoethyl bromide. The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[6] The reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide.[6] To prevent the free amino group from interfering with the reaction (e.g., through N-alkylation), it is protected as a phthalimide. N-(2-bromoethyl)phthalimide is a commercially available and effective reagent for this purpose.

Caption: Mechanism of the Williamson Ether Synthesis step.

Experimental Protocol (Adapted from general procedures): [7][8]

-

Reaction Setup: To a solution of 3-methoxyphenol (12.4 g, 0.1 mol) in anhydrous acetone (150 mL) in a round-bottom flask, add anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Addition of Alkylating Agent: The mixture is stirred at room temperature for 10 minutes, after which N-(2-bromoethyl)phthalimide (25.4 g, 0.1 mol) is added.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the acetone is removed by rotary evaporation. Water is added to the residue, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(2-(3-Methoxyphenoxy)ethyl)phthalimide, which can be further purified by recrystallization or column chromatography.

Step 3: Deprotection via Ing-Manske Procedure

Causality: The final step is the removal of the phthalimide protecting group to unveil the primary amine. The Ing-Manske procedure, which utilizes hydrazine hydrate, is a mild and efficient method for this transformation.[9] The hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.

Experimental Protocol (Adapted from the Ing-Manske procedure): [9]

-

Reaction Setup: The crude N-(2-(3-Methoxyphenoxy)ethyl)phthalimide (0.1 mol) is dissolved in ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: Hydrazine hydrate (10 mL, ~0.2 mol) is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for 2-4 hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.

-

Work-up: The reaction mixture is cooled to room temperature, and the precipitate is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is dissolved in dilute hydrochloric acid and washed with diethyl ether to remove any non-basic impurities. The aqueous layer is then basified with a sodium hydroxide solution and extracted with dichloromethane. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, this compound. Further purification can be achieved by column chromatography if necessary.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the two methylene groups of the aminoethoxy chain, and the amine protons. The protons on the carbon adjacent to the ether oxygen are expected to show a downfield shift to around 3.4-4.5 ppm. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the two carbons of the aminoethoxy side chain. The carbon atom bonded to the ether oxygen will exhibit a downfield shift, typically in the range of 50-80 ppm. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, N-H stretching of the primary amine, C-H stretches of the aromatic ring and alkyl chain, and a strong C-O stretching band for the ether linkage around 1050-1250 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (183.20 g/mol ). |

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the synthesis of this compound. By leveraging well-established synthetic methodologies, including the selective methylation of resorcinol, the Williamson ether synthesis, and the Ing-Manske deprotection, a plausible and efficient pathway has been detailed. The provided experimental protocols, adapted from authoritative sources, offer a solid foundation for the laboratory preparation of this valuable chemical building block. The successful synthesis and characterization of this compound will enable further exploration of its potential applications in medicinal chemistry and materials science.

References

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

Ariffin, A., et al. (2011). Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate. [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]

-

Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Organic Syntheses. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]

-

Pharmaffiliates. (n.d.). This compound-d3. [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. [Link]

-

chemeurope.com. (n.d.). Gabriel synthesis. [Link]

-

All Things Stem Cell. (n.d.). This compound-d3. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound-d3 | All Things Stem Cell [allthingsstemcell.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-(2-Aminoethoxy)-3-methoxyphenol

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 4-(2-Aminoethoxy)-3-methoxyphenol. The information presented herein is curated from available scientific literature and chemical supplier data to support research and development activities.

Introduction and Compound Identification

This compound is a substituted phenol derivative with potential applications in pharmaceutical research and development. Its chemical structure incorporates a methoxy group and an aminoethoxy side chain attached to the phenol ring, providing multiple functional groups for potential chemical modifications and biological interactions.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1076198-80-5 | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.2 g/mol | [1] |

| Synonyms | 4-(2-Aminoethoxy)-3-methoxy-phenol, 2-(4-Hydroxy-2-methoxy-phenoxy)-ethyl Amine | [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The information below is compiled from chemical supplier data sheets.

Table 2: General Physical Properties

| Property | Value | Source |

| Physical Form | White Solid | [2] |

| Solubility | Soluble in Methanol and Dimethyl Sulfoxide (DMSO) | [2] |

| Stability | Light and temperature sensitive | [2] |

| Storage | 2-8°C Refrigerator | [1] |

Note on Melting and Boiling Points: As of the latest literature review, specific, experimentally determined melting and boiling points for this compound have not been reported. For context, a related isomer, 4-amino-3-methoxyphenol, has a reported melting point of 168-170°C[3]. However, this should not be considered a proxy for the target compound.

Spectroscopic Data

For illustrative purposes, a general workflow for acquiring and analyzing such data is provided below.

Experimental Workflow for Spectroscopic Analysis:

Caption: General workflow for spectroscopic characterization.

Synthesis and Reactivity

The presence of a primary amine, a phenol, and an ether linkage suggests that the molecule can undergo a variety of chemical reactions. The amino group can act as a nucleophile or a base, while the phenolic hydroxyl group is weakly acidic and can be deprotonated or undergo reactions at the aromatic ring. The ether bond is generally stable but can be cleaved under harsh acidic conditions.

Handling and Safety

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the functional groups present, standard laboratory safety precautions for handling substituted phenols and amines should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Work

This compound is a chemical compound with potential utility in research and development. This guide provides the currently available information on its physical and chemical properties. A significant gap exists in the publicly available experimental data, particularly concerning its melting point, boiling point, and detailed spectroscopic characterization. It is strongly recommended that researchers independently verify the structure and purity of this compound using standard analytical techniques before its use in any application. The publication of such data would be a valuable contribution to the scientific community.

References

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(2-Aminoethoxy)-3-methoxyphenol

A Note on the Current State of Research: As of early 2026, the specific mechanism of action for 4-(2-Aminoethoxy)-3-methoxyphenol is not documented in peer-reviewed scientific literature or patent filings. This guide, therefore, moves beyond established fact to propose a series of data-driven hypotheses based on the known activities of structurally related methoxyphenol compounds. The experimental protocols detailed herein are designed as a comprehensive roadmap for the initial characterization and validation of these proposed mechanisms.

Part 1: Foundational Analysis and Hypothesized Biological Activity

The molecular architecture of this compound, featuring a guaiacol (2-methoxyphenol) core, suggests several potential avenues for biological activity. The guaiacol moiety is a common feature in a variety of bioactive natural products and synthetic molecules known for their antioxidant and anti-inflammatory properties. The addition of an aminoethoxy side chain introduces a flexible, polar group that could facilitate interactions with protein targets such as enzymes or receptors.

Based on the activities of related 2-methoxyphenol compounds, we can formulate two primary hypotheses for the mechanism of action of this compound:

Hypothesis 1: Anti-inflammatory Activity via Inhibition of the STAT3 Signaling Pathway. Several phenolic compounds are known to possess anti-inflammatory properties. A structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2] The phosphorylation and subsequent dimerization of STAT3 is a critical step in the signaling cascade of many pro-inflammatory cytokines like IL-6 and TNF-α. We hypothesize that this compound may similarly interfere with STAT3 activation, thereby downregulating the expression of pro-inflammatory mediators.

Hypothesis 2: Antioxidant Activity through Radical Scavenging. The phenolic hydroxyl group is a well-established radical scavenger. Studies on various 2-methoxyphenols have demonstrated their capacity to neutralize free radicals, such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation.[3][4][5][6] We hypothesize that this compound can donate its phenolic hydrogen atom to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative stress.

The following sections will detail the experimental workflows required to systematically investigate these two hypotheses.

Part 2: Experimental Validation of Hypothesized Mechanisms

Investigating Anti-inflammatory Potential: STAT3 Inhibition

To determine if this compound modulates inflammatory signaling, a series of in vitro cellular assays will be conducted using a macrophage cell line, such as RAW 264.7, which is a standard model for studying inflammation.

Experimental Workflow: STAT3 Inhibition Assay

Caption: Workflow for assessing STAT3 pathway inhibition.

Step-by-Step Protocol: Western Blot for Phospho-STAT3

-

Cell Culture: Seed RAW 264.7 macrophages in 6-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO). Incubate for 2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 30 minutes (for p-STAT3) or 24 hours (for COX-2 and iNOS).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% polyacrylamide gel and perform electrophoresis.

-

Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect chemiluminescence using an imaging system.

-

Analysis: Quantify band intensities and normalize the expression of target proteins to the loading control.

Expected Data and Interpretation

A dose-dependent decrease in the ratio of phosphorylated STAT3 to total STAT3 would provide strong evidence that this compound inhibits this key inflammatory signaling node. A corresponding decrease in the expression of downstream inflammatory proteins COX-2 and iNOS, as well as reduced secretion of TNF-α and IL-6, would further validate the anti-inflammatory effect.

| Concentration of Test Compound | p-STAT3 / Total STAT3 Ratio (Normalized) | COX-2 Expression (Fold Change vs. LPS) | TNF-α Secretion (pg/mL) |

| Vehicle Control | 0.1 ± 0.02 | 0.1 ± 0.01 | 50 ± 10 |

| LPS (1 µg/mL) | 1.0 ± 0.15 | 1.0 ± 0.12 | 1200 ± 150 |

| LPS + 1 µM | 0.8 ± 0.11 | 0.9 ± 0.10 | 1050 ± 130 |

| LPS + 10 µM | 0.4 ± 0.08 | 0.5 ± 0.07 | 600 ± 80 |

| LPS + 50 µM | 0.15 ± 0.04 | 0.2 ± 0.05 | 200 ± 40 |

Table 1: Hypothetical data demonstrating dose-dependent inhibition of STAT3 pathway markers by this compound.

Assessing Antioxidant Capacity

The antioxidant potential of this compound can be quantified using both a cell-free chemical assay (DPPH) and a cell-based assay for reactive oxygen species (ROS).

Experimental Workflow: Antioxidant Assays

Caption: Workflows for cell-free and cell-based antioxidant assays.

Step-by-Step Protocol: DPPH Radical Scavenging Assay

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound or standard.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

IC50 Determination: Plot the scavenging percentage against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Expected Data and Interpretation

A lower IC50 value indicates a higher antioxidant capacity. Comparing the IC50 value of this compound to that of a known antioxidant like Trolox will provide a quantitative measure of its radical scavenging potential.

| Compound | DPPH Scavenging IC50 (µM) |

| Trolox (Standard) | 8.5 ± 0.7 |

| This compound | 22.3 ± 2.1 |

| Unrelated Control Compound | > 200 |

Table 2: Hypothetical DPPH scavenging data comparing the test compound to a standard antioxidant.

Part 3: Synthesis and Concluding Remarks

The proposed dual mechanism of STAT3 inhibition and antioxidant activity suggests that this compound could be a promising candidate for conditions characterized by both inflammation and oxidative stress, such as neurodegenerative diseases or certain dermatological disorders.

The logical progression of this research plan is as follows:

Caption: Overall research progression path.

Successful validation of the proposed mechanisms in vitro would justify advancing the compound to preclinical in vivo models. The experimental framework laid out in this guide provides a rigorous and self-validating system to thoroughly investigate the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent.

References

-

Jung, H. W., et al. (2017). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Journal of Molecular Neuroscience, 63(3-4), 347-358. Retrieved from [Link]

-

Choi, J. Y., et al. (2019). (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates MPTP-Induced Dopaminergic Neurodegeneration by Inhibiting the STAT3 Pathway. International Journal of Molecular Sciences, 20(11), 2632. Retrieved from [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 277-283. Retrieved from [Link]

-

Fraternale, D., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. Retrieved from [Link]

-

Atsumi, T., et al. (2005). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Molecules, 10(4), 546-555. Retrieved from [Link]

Sources

- 1. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Aminoethoxy)-3-methoxyphenol: A Molecule at the Crossroads of Synthesis and Metabolism

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Scarcity and Unveiling Potential

The landscape of chemical research is often punctuated by molecules of significant interest that, for various reasons, remain sparsely documented in scientific literature. 4-(2-Aminoethoxy)-3-methoxyphenol is one such enigmatic compound. While commercially available and noted for its utility in organic synthesis, a comprehensive profile of its biological activities, metabolic pathways, and specific applications remains largely uncharted territory. This guide, therefore, adopts a dual-pronged approach. Firstly, it will collate and present the known chemical and physical properties of this compound. Secondly, and more substantially, it will delve into the rich pharmacology, metabolism, and synthesis of the structurally analogous and therapeutically significant drug, Carvedilol . The rationale for this juxtaposition lies in the strong structural parallels that suggest this compound may function as a key synthetic intermediate or a metabolite of Carvedilol. By exploring the well-established world of Carvedilol, we can infer potential biological relevance and avenues for future investigation of our target molecule.

Section 1: The Known Profile of this compound

This compound, also identified by its synonym 2-(4-hydroxy-2-methoxy-phenoxy)-ethylamine, is a fine chemical with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . It is typically supplied as a white solid and exhibits solubility in methanol and dimethyl sulfoxide (DMSO). Its sensitivity to light and temperature necessitates careful storage to maintain its integrity. A deuterated variant, this compound-d3, is also available, highlighting its potential use as a tracer in pharmacokinetic and metabolic studies during drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1076198-80-5 |

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.2 g/mol |

| Appearance | White Solid |

| Solubility | Methanol, DMSO |

| Stability | Light and temperature sensitive |

Section 2: The Carvedilol Connection - A Gateway to Understanding Biological Relevance

Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking activity.[1] It is widely prescribed for the management of hypertension, chronic heart failure, and left ventricular dysfunction following a myocardial infarction.[2] Its therapeutic success is rooted in a multifaceted mechanism of action that includes reducing heart rate and contractility, promoting vasodilation, and antioxidant properties.[1][3] The structural backbone of Carvedilol features a 2-(2-methoxyphenoxy)ethylamine moiety, which bears a striking resemblance to this compound. This similarity is the cornerstone of our hypothesis that the latter may be intimately involved in the synthesis or metabolism of the former.

Synthesis of Carvedilol: A Role for Structurally Similar Intermediates

The synthesis of Carvedilol typically involves the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[4][5] This highlights the importance of phenoxy-ethylamine derivatives as key building blocks in the construction of this pharmacologically active molecule. While this compound is not the exact intermediate, its synthesis would likely follow a similar pathway, and its potential to be a precursor in the synthesis of Carvedilol analogs is a compelling area for exploration.

Figure 1: A simplified schematic of a common synthetic route to Carvedilol, highlighting the key intermediates.

Metabolism of Carvedilol: A Plausible Origin for this compound

Carvedilol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[6][7] The main metabolic pathways include aromatic ring oxidation and glucuronidation.[8] Demethylation and hydroxylation at the phenol ring are also crucial steps, leading to the formation of active metabolites.[8] For instance, the 4'-hydroxyphenyl metabolite of Carvedilol is approximately 13 times more potent in its beta-blocking activity than the parent compound.[6]

Given these metabolic transformations, it is highly plausible that this compound could arise as a metabolite of Carvedilol through a process of O-demethylation of the methoxy group on the phenoxy ring, followed by hydroxylation.

Figure 2: Major metabolic pathways of Carvedilol and the hypothesized formation of this compound.

Section 3: Potential Biological Activities - Inferences from the 2-Methoxyphenol Class

While direct biological data for this compound is lacking, the broader class of 2-methoxyphenols has been the subject of various studies. These compounds are known to possess antioxidant and anti-inflammatory properties.[9] Research has shown that some 2-methoxyphenols can act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[9] Furthermore, the antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals.[10] These general activities of the 2-methoxyphenol class provide a starting point for investigating the potential biological profile of this compound.

Section 4: Experimental Protocols and Analytical Methodologies

The analysis of Carvedilol and its metabolites provides a robust framework for developing methods to study this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the separation and quantification of Carvedilol and its impurities in bulk and pharmaceutical dosage forms.[11][12] A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[11] Detection is commonly performed using UV spectrophotometry.

Table 2: Example HPLC Parameters for Carvedilol Analysis

| Parameter | Condition |

| Column | Purosphere STAR RP 18-endcapped (250×4 mm, 3 μm)[11] |

| Mobile Phase A | Acetonitrile:Buffer (10:1000 v/v)[11] |

| Mobile Phase B | Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)[11] |

| Flow Rate | 1 mL/min[11] |

| Detection | 226 nm and 240 nm[11] |

| Column Temperature | 50°C[11] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the sensitive and selective determination of Carvedilol and its metabolites in biological matrices such as human plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[13] This technique allows for the accurate quantification of low concentrations of the analyte and its metabolites, which would be crucial for confirming the presence of this compound as a metabolite in vivo.

Experimental Workflow for Metabolite Identification:

Figure 3: A general workflow for the identification of drug metabolites in biological samples using LC-MS/MS.

Section 5: Future Directions and Conclusion

The current body of knowledge on this compound is limited, presenting a clear opportunity for further research. The strong structural relationship to the key pharmaceutical agent, Carvedilol, provides a logical and compelling framework for future investigations.

Key areas for future research include:

-

Definitive Synthesis: Elucidation and publication of a detailed and optimized synthetic protocol for this compound.

-

Metabolite Confirmation: Rigorous investigation to confirm or refute the hypothesis that this compound is a metabolite of Carvedilol in various in vitro and in vivo models.

-

Biological Screening: A comprehensive screening of the biological activities of this compound, with a focus on its potential as a beta-blocker, antioxidant, and anti-inflammatory agent.

-

Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

References

A comprehensive list of references will be compiled and provided separately, including titles, sources, and verifiable URLs for all cited materials.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacology of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Carvedilol - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. ijpsonline.com [ijpsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

safety and handling of 4-(2-Aminoethoxy)-3-methoxyphenol

An In-depth Technical Guide to the Safe Handling of 4-(2-Aminoethoxy)-3-methoxyphenol

Section 1: Compound Identification and Properties

This compound is a substituted phenol derivative containing both an amine and an ether functional group. Its structure suggests potential biological activity, making it a compound of interest in drug discovery and development. However, these same functional groups—the aromatic phenol and amine moieties—are associated with known health hazards.[1][2] Understanding the physical and chemical properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 1076198-80-5 | [3] |

| Molecular Formula | C₉H₁₃NO₃ | [3] |

| Molecular Weight | 183.20 g/mol | [3] |

| Appearance | White Solid | [3] |

| Storage Conditions | 2-8°C Refrigerator | [3][4] |

Section 2: Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data, a conservative approach to hazard assessment is mandatory. The risk profile is inferred from the known hazards of its core chemical structures: aromatic amines and substituted phenols.[1][2][5][6][7]

2.1 Toxicological Profile (Inferred)

-

Aromatic Amines: This class of compounds is known for its systemic toxicity. Many aromatic amines are readily absorbed through the skin and can be toxic, with some being classified as known or suspected carcinogens.[1]

-

Phenols: Phenol and its derivatives are corrosive and toxic. They can cause severe chemical burns upon skin contact and can be fatal if swallowed or absorbed through the skin.[5][8] Acute overexposure can lead to systemic effects including nausea, vomiting, and coma.[5]

-

Methoxyphenols: Structurally similar compounds like 4-methoxyphenol have demonstrated carcinogenicity in animal studies and are classified as harmful if swallowed and skin/eye irritants.[9][10][11]

| Hazard Class | GHS Category (Inferred) | Rationale / Associated Risks |

| Acute Toxicity, Oral | Category 4 (Harmful) | Based on data for 4-methoxyphenol and 3-methoxyphenol.[12][13][14] |

| Acute Toxicity, Dermal | Category 3 (Toxic) | Based on data for 3-methoxyphenol and the high absorption risk of aromatic amines.[1][14][15] |

| Skin Corrosion/Irritation | Category 1B or 2 (Corrosive/Irritant) | Phenolic compounds are known to cause severe skin burns and irritation.[5][8] |

| Serious Eye Damage | Category 1 (Causes serious eye damage) | Based on data for 3-methoxyphenol and general reactivity of phenols.[14][16] |

| Carcinogenicity | Suspected | Aromatic amines and some methoxyphenols are known or suspected carcinogens.[1][11] |

| Aquatic Toxicity | Harmful to aquatic life | A common hazard for phenolic compounds and aromatic amines.[9][10] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplemented by rigorous use of PPE, is essential.

3.1 Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood to minimize inhalation exposure.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[16]

3.2 Personal Protective Equipment (PPE)

The selection of PPE must be based on the highest potential risk. There is no single glove type that protects against all chemicals, so proper selection is critical.[17]

| PPE Item | Specification | Justification and Rationale |

| Hand Protection | Double-gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves. | Nitrile provides splash protection during initial handling. Butyl rubber or Viton™ offers superior resistance to phenols and aromatic solvents, which is crucial for extended work or in case of a spill.[5][17] Gloves must be inspected before use and changed immediately upon contamination. |

| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect from splashes. A face shield is required over the goggles to protect the entire face when there is a risk of splashing or if handling larger quantities.[17][18] |

| Body Protection | Flame-resistant lab coat (e.g., Nomex®) buttoned completely. Long pants and closed-toe, chemical-resistant shoes. | A flame-resistant lab coat protects against splashes of flammable solvents often used with the compound.[18] Full coverage of skin on the legs and feet is a baseline requirement in any chemical laboratory.[18] |

| Respiratory Protection | Not required if work is conducted in a certified fume hood. | A fume hood is the primary engineering control for respiratory protection. If a situation arises where a fume hood is not available or fails, appropriate respiratory protection (e.g., a respirator with an organic vapor cartridge) would be necessary, but this indicates an unsafe condition that should be rectified first.[18] |

Section 4: Safe Handling and Storage Protocols

4.1 Storage

-

Store the compound in a tightly sealed, clearly labeled container.[19]

-

Store separately from reactive materials, particularly strong oxidizing agents.[5][19]

4.2 Experimental Workflow: Weighing and Solubilizing

This protocol outlines the essential steps to mitigate exposure during routine lab procedures.

-

Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational.

-

Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture.

-

Weighing: Perform all weighing operations on a tared weigh boat inside the chemical fume hood. Use anti-static tools if necessary.

-

Transfer: Carefully transfer the solid to the receiving vessel.

-

Solubilization: Add the desired solvent to the vessel. If sonication is required, ensure the vessel is capped.

-

Cleanup: Immediately clean any minor dust or particles from the balance and surrounding area within the fume hood using a disposable wipe moistened with an appropriate solvent (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.

-

Storage: Tightly reseal the primary container and return it to the 2-8°C storage location.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.[20]

5.1 Spill Cleanup

The response depends entirely on the scale and nature of the spill.

-

Minor Spill (<1 gram of solid, <20 mL of dilute solution):

-

Ensure the fume hood is operational to control vapors.

-

Wearing the full PPE described in Table 3, contain the spill.

-

For solids: Gently cover with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization. Carefully sweep the material into a designated hazardous waste container.[22]

-

For liquids: Cover with an inert absorbent material.[22]

-

Wipe the spill area with a cloth dampened with a suitable solvent, then with soap and water.

-

Place all cleanup materials into a sealed, labeled hazardous waste container.[20][22]

-

Major Spill (>1 gram of solid, >20 mL of solution):

-

Evacuate the laboratory immediately and alert others.[21]

-

If the material is flammable, turn off ignition sources remotely, if possible.[21]

-

Close the laboratory door and prevent re-entry.

-

Call your institution's emergency response team (e.g., Environmental Health & Safety).[21][22]

-

Do not attempt to clean up a major spill yourself.[21]

-

5.2 First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[8][20] Seek immediate medical attention. Phenol burns may not be immediately painful but can cause severe damage.[5]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10][23]

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.[10]

Section 6: Waste Disposal

All waste containing this compound, including contaminated PPE, cleanup materials, and unused solutions, must be treated as hazardous waste.

-

Segregation: Keep aromatic amine and phenolic waste separate from other waste streams to prevent hazardous reactions.[24]

-

Containment: Collect waste in a designated, leak-proof, and compatible container.[24] The container must be kept closed when not in use.

-

Labeling: Clearly label the waste container with "Hazardous Waste" and list the chemical constituents.[22]

-

Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program.[1][24] Do not pour any amount down the drain.[24]

Section 7: Conclusion

This compound is a compound that demands a high degree of caution in the laboratory. By understanding its structural hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this valuable research chemical safely and responsibly. The causality behind these protocols is clear: preventing exposure through inhalation, dermal absorption, and ingestion is paramount to ensuring personal and environmental safety.

References

- WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from WIT Press website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx10o4mKeOebVwfR7jUybZv1eAHU_I7CRv3GbHOORGIt7N6bdPE8wVrr0O_BgBZ9AZkHHiULb5ouQKFGFpW9ai0lp-xXiB2RzbMMaswiuSOMb6GnW5oWYbFg8lkVn4oYVu6OLpB7q-u-xqZtHhQSGn0PSEPPUEPk60_Tk6cDrbLw==]

- Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from technologycatalogue.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzqzOpLkVWxtwXi_XcPRU2qqNNgUf4g4IxEDRPGvoFKgHoDd-HYsILjM37gXeE5tg8oxpGHY-Oq-WgnlpOKCp9kbEZLCIAylUl27QGwiTthOLUxwZOtI7VRo7wdcVb9R20ttrzUhhQkhkPEyvOernArUhbwXz-40g50TUsu_l5]

- Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from collectandrecycle.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPTFJrk-krDQjITtx0t-nEp91peVqNFOQvt_FGb1nuQiBFU2KnNFnIGCdXam23uPWETsPuQW1mhXUUHFoiSxuKnFXWcxV15D6qWk2flb89JhIpg6dBQEdl098CnjpYWvm01y4lgOBeZzlLTUZfU7mnAyU4boKBcQ==]

- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyV-mJE4-rNhaZVl7hrpvciBRb5J3rgEv5pekjJkNl_Gfe34IJos4vT9Mg4pFZV88xPoqgdyHUEVUnvty9Iae_I5udrCxuAQkmM2rOriYomvBNM1O_s2i1sTtFWbGeBAy13e3TouajJzyz53U=]

- Pharmaffiliates. (n.d.). This compound. Retrieved from pharmaffiliates.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElUWd2N4fKYQdbq0nbq1m4qQOmCAwo8sli0tzAPSWMX9vueuC_6y0r8lOjZhTpfdbggQ-YoTrTs8D8N9f79qaPMNy2IQH3sZNNzPgiK7LP6MUsGfsW9uzwdG3hZzwB9a-87GWbQqpTSgLURvRQ0DyoWuox12OI2E6h8l-sB43c3iZ6ArPBl_8NKlFAIYTnEdW0BzxnTZL4nqo=]

- Google Patents. (n.d.). Method of treating aromatic amines-containing wastewater. Retrieved from patents.google.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEITj3zOTFLz7Lc0uo4a775YNRIxEXEPOC03ZwU6-TlEdakAzSWIbmkFSPmb_Zma6-FS4FsPMLMDv_FFMfn7A05aioARbEfFBTYdoCgrPBkHl3QkJqx6xeHrHKYTANwEcwff7wJ9pZHCD58RwbD]

- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from chemm.hhs.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHraP9UpciLHhZwsygt_aRMFJT2ErWstWMV2oocoweBw0P6GMRTpHmlXX_zVAHM2igSyjTZ4p91yVb6pYRAXttzW4dWJdxb0x7-exdEWRFJO6v4OHgqlinf]

- US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from epa.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECWmg9Eupv2i_h8wBTKaDtTt_7VmkG8LsvPc0pYrCPrCaKhYHm1TCMX26gn7H_zBollF5upUdqDwsKanCvm0aFnLz-BcTyUIB2r45Sba28F_C2PDyA3i8Vw8Z2dClncWCeuFTvGBUiHhEMNLJ_S_aGkBZTTmm2Hi0mv7h8TB0R]

- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvOz5a6QdhL3MOvQrGJtNXPcXBofjl0YsY9z0ZX5yDokuLmylBGfJy8k625Ho9ZDuuE860KSOpoTmEST8ofDGGOUKMDsqIC40IJ89U8KKAU22BKsopDMBI9M3h8fApPN_iyyz64RyOiXfT6soCU7Ff]

- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from ehs.ucsf.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPeXMerIDvaWE315QBPwc97Fw5EbtxuHxE9dh0Am7S0LdlZq-vDeF2D22UHgDxDYy3jsmKoPNs055UadAAZQdVu8qNGUjnkKf3m5QnWQmItAwMgGNnWWjN6PBWfjIl0eh5nw895PUnLyiERobmVjn7YSFu4gtmmq3RnWY-TnS31MOGk018N0QX20W9vlZ7h6MSPC5V]

- Fisher Scientific. (2020, June 7). SAFETY DATA SHEET. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYVU5yz5m0vaZ0aqKU9r1N1TTm10n9kdlTGGElxRP6yGu-uUrHXdKp6fb9PYztBFmJOXYWTgTddxb9epRMLvF0s0UgqWZ1Oi719GpuehoFwGkUi4B2YZsfCMybRmkMd-qHt_PL9vRqbMmAf6yaCDVwSgtlkg==]

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElWQOlAVr-mRWo-b5A1Mvif7qR98aceincQaLHye2fWiy6G3dq9FBaD-RzZkUFj9KJWhHFaXJPc5S-4T9n1DKY1lXdWAlhOm8wWC2ybUanuc0qsVQMMWctp6PPZnmkc6XgT2W0h6nV6RSKe7DBkT_6cg==]

- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from hazmatschool.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJH0pijG43_4GROLcywCAyDOsS84woTGSDPa7fituBYHS6Jcg2Eb2dKaIgpapVElAX1EO9W1XOXcCBMhxgHCy8Z7Uds9fRqubg6D97xHfXIpfq-8ZkSg7tMn8cXfR87Kvsh49_LJPYVsFlgcnpJGUWXfAmh-jUfq7E3AVVKSi10wuu4kE=]

- Pharmaffiliates. (n.d.). This compound-d3. Retrieved from pharmaffiliates.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSLs3GdNifUFJIJvOKNZFeDfeDKYrwdsxO_BaCxLYuU1zTvHI2VJmB2eOrp280ckuQTC425QYw4ymux0bjVtvEZi2bKCedtsfeGjqzFqZq5Z1UMy89sesU4qhDo8FpTTuF69YqyMo1CNPSM5PurpX3zJ4wUhSXcukU786sonfhAhLooLS7qL03OHEF_7AcEcU3Hjq8KS07GzZ8UsGGtw==]

- Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNHkRImdLfPPpR5y1CDtHJEsaqEf41r8yEkP4kasAcY2E1wJyHkqf2UxKkrYLrux8N7HAftg5QWaGCfbX9KaEukHIHp3pzLSF96pnKHtgMc4u1LdPscFqfaJMMvTp_UIkuHiJKes06sqjLVBlJADFThT6z_-j8JMehZqc8QX8nwWLca-61LipkmO-JlOMM-DO7DST4rlHfuqXV8QnEtjv1CHeheUgYKBGTOTtZprw4eBLCnPsyi4oXY19NNHScEHT5xHH_u4_nWoNOWkN7]

- University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from ehs.utoronto.ca. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc-CWIWfRLC5mr3bSlrbZvHgsGcBhNrq_KuZUTjLScH3BEp6AtElaihKkKagOs66r5hsLiK5dCdNCcDm0Ij3MmjDCEJLIIux9nq2daMv2JFIywWUX_VKWvVh-56Bt4GW4L8s_LSwN0J1MG8KlhHqdtGZtxxsbz1_DPv9_xXWMPjzwbofB9SaQ5T1NyWguppQkVi2V2ZQ==]

- Ajman University. (n.d.). Procedure for Chemical Spills. Retrieved from ajman.ac.ae. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeZwy8x-HW5gWx2QHssOp73ErEGTJqI3u-T6IP8Rf26IMhBZdSnjdiEQTRpXGqDY1n44el6039Lx8oNYXo9VWBqGt0z0ME3g9fUGowNjf7IZtwIGqS2ElmEQK9HIBeEkbum-6q_4n_RHntATWowcM98atSzUUqO_NNN5vvJaJHP_d_FM6R6tTrVL6QRn7jYOUFjHeR]

- American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from acs.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4f1xAqgduMWcaEmFka9uG8w7hGVTuC6kvL6Z3dkyh_RPJcqQiM--I9ufWBjHpQUkNmIHPGeDyYG60rsKxs8_nU3H31KXPL3DtyxmLy-eJLUHDj8ekQIqddEPmyYHm60KppRlPLfojQzfpT-D06wTpBqlxOzefKC48uSvI05D9Fz-qAculwNqUNR4_1B-sDRC2kTfASm9SNWXnmLoG0c-cl43HitNRD365bIme82cHmptM5pzFAdPi]

- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZQBFCitkAndPtTn8OWxekBFYVGbZCnnjABMMaOJLKMPDu1JwpHAIa79IHU5jZripuNZh6sHbfs-_Mn6Y3dViiS66V06oPS3TOpULgP6lQuZLEYbecMble17eCbZ3is1oS3uHYV89bF7HjNOOQy6I9XuBqU8xDct6bKacARJ7Uvgow6LmvxxS4m-4YvyYozb5HO-2uGIJmwt5dwAg51zK5oRGy9hfqlLW33EpiL3f2EMnoT7G9O6DcIrMHFkiREkGB0jTeqaaZYt7zHsxP]

- Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from ehs.princeton.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3GeWx_JDlmgFQvKSj42cp6HnXWjeN8XAbLEkqnXJIcWnt-Rt2kDXB4zVJ6KhychChUQ8TOlHALmaVmwjzjFbVuMlp-NZ4htM-a9TizVi3LFsfZYChpknRBQwYecchsN-hD1BgkvOIqZu7Zxwv1A==]

- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from hsa.ie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbXqIboImqd82_malTitmSpiO6c8nr91VQWxfHwiDyxRVaJC4NitwWOPDVRAm0VgHm7FR7jgHhzRMB3DTZEy3xf3elHTkTdMA1XY1aUEbmzhMohKs6b-ZQF86wGFcVLpKbjs55meBzPhi85Hht]

- Fisher Scientific. (2009, July 22). SAFETY DATA SHEET. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUdYZUbSPLiDAoJhyESd50IidDOLU-07NVnmCzEgib8gq8FpKSTay91GSXTi6TbtF3s7_YLfIOGIkNT760se8HcNaRinNPpIYKc5KxlsSXX6MZf034_aupd1VkLtLR_cNLxgX5fJQ4yT3Hc-7aNoFy6WdZ0Prdgbwp1Qu4ugm8AFsOGuA4N2wjXbOAwjTUnVB0xsIFIEUlXyELc5uH8EFFsMkEZZ24zmVgVv3gjZ7z6eOxtKkEWGOMtHsTADSmY81m-k97DIQcwoUzRW3Yghj_hw6NW8d7Ftw=]

- Princeton University. (n.d.). Phenol. Retrieved from ehs.princeton.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0YN8XsOyJZ14lOFujubBjxjeLBZPli7wveUtYnHWxtTCrFx3XTu6qWNQFnLqmrfxjvqpvlvsqCqO7YF9jD8OTi5ipTfGEg7NthyIr9lrS4T-b3QBEIyd3HEETSLALkL17kSuCFuJJmdsGgeUlb3iOPAAGKa2BCZ4BRwD6ZET8FRaFY9_3AIaKays71w1frd-VOy5B8KK4uI6i6w==]

- Fisher Scientific. (2012, November 16). SAFETY DATA SHEET. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR7ZqNQgbVdolyKhkIbym-6XoF0lkLiq5xcry5vS_4UjTjedO0HCKJH2Ao9XW5De8YIISTfq1-2qHb-weGrPDHaj4vqWj64IG4I05TTn9cl_Zu81Akkls0-WC9VbBVsQZOKI5aP6XL5NswlJUNhKoc-BtD7yBCkVSoEhvy8vyNxnQqus_8Isv8PJ978JcnebY3-MJ9KCsBk7iN9xB7eLv19dV4xycvCP26EwNNW21CKMEh-vPX_C-YabtBNLUb]

- Sigma-Aldrich. (n.d.). 4-Amino-2-methoxyphenol. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFImLK3unzaH7cbIJ9xagRo8GQh1Sse6mwJv0cv08WUQZsBrOZgU0HsNwe97iftqyFhqRZitrsyubz-CzuO8mRunPYcf-FhWbbeO9AIDQGzaL2-AB2alPsL3ZVO7j-loYrVOeni7hEnGHXyFBLYwGa_Mtq5BLbkkXP8v_0JTCy7dwDcdYH-gxy4swbmbAEWEw==]

- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-9GIeF_dtSx9FMOpjvuTxAVzRuEbUgR7npoMKvPO8Ndz-7fNwGGbG7EsiVpJdOay1juu_gXQlOFB2gmbVufdyMriJWLvAHqeSf7asqLsMGJ5IzE_vXqN6I6558735BLQh4N0kqHtGs4uL]

- Harvard University. (n.d.). Lab Safety Guideline: Phenol. Retrieved from ehs.harvard.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF9yy__hoVDpNMd5EKEKDW8vT4P6t8zzRTlaMs4QHYXsOrBqAxQZWIehMDQCjpbcRWisJLi6blgfBo161MEVSElAZ9phdY8x26u2kSUjDK0t2QmlNKC3GAbe6ejDqcgfxHrE6L2bioiNPidCAwy8-yfsPg0VKQemdqQeg=]

- Cefic. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from cefic.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGItO1cNeaeJLkWidOhBJCj7nMD5o0mBBAbav-YggZkHjTk21-lqIyiv6YREBCosYRhswDuTFhQMzLn_nBfEWyxQ283nBTXaMfzog9_iTt705y8-9Gj5lq5UvGu3N8XLUN-wkOWWpzBiM9JkWJ5cQXGBVzFUdsAsjQrca4JrTIXtpz-S54BjcUo-M8bqV5m]

- Nature. (2024, March 18). Synthesis of meta-carbonyl phenols and anilines. Retrieved from nature.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcqkayXYZRm21pTGMyr5FOKGNxiJS0qKd-pvzsWm4PrRYi6Ja7NGC_LV4Q8aPmlSYCdXEu8jYtqKoYbNFmCyaTosuPqcDtiXXy61DFiL1OES78pDxc-2KJ6gtpiEJfP3kuPqw-D6eqXy3Skohh]

- ResearchGate. (n.d.). (PDF) Synthesis of meta-functionalized phenols and anilines. Retrieved from researchgate.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3jherlBK23MQZX_KxlHMASujXgLCmIA_ayFuPGKhoiGlYAPeT7Fm5Zqyw3w6j4z7YWW5bfRYbw9tsnibc0LYBJkVsHux0xE80mlr7vWG37k4rPdRmStT0t1nZSJdRi66fkGXt9-bCMXpqzdBbc1pbYLHsJo6SofLwD_zt_soZKY4Rfe7v02-sYu90SkBHAycyNLx6XLk3GGbP0cAImTqiTCTF]

- PubMed. (n.d.). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Retrieved from pubmed.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_A851XEDyoDEh_oO4d05OQyLv-qiRhwwJW3ajAEcdZffN4Hkpkhu2dxmVk9PJZQaTBfXySfw_8wzwcHzMT3vysUEiwCe0iC1mR-9bqGejyf1f1HU_5eTaxSzJPyy8iDpZFRo=]

- PubChem. (n.d.). 4-Aminoguaiacol. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMIsXElzoCj7EolXs3tjZ2lLpiuaDUIlZkWUm-qYZEmBnLc_gSLc_U91aZnM7sLVfXfsdH1DLawqcnjqcs4M_pCH5k9h08Dl3lWXAyzAjL0v0hIIwCORStk1rJ_GdLSTWuqErfh6F1tPFtng==]

- PubChem. (n.d.). 3-Methoxyphenol. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVoCVLPYeSd4rL56JXqnkWdQwA8ZWwdx56nabthCXRCvddadsC1S-XbikYNPh5bDxfyvAoG8sCZvfkpZLzC_-c4Nz532yhfL8dUK2DuVHmvjv4sAoUTlqAUnywBweSoOD74g4TMp2aUKscw-I1A6yUSNOLkg==]

- Haz-Map. (n.d.). 3-Methoxyphenol - Hazardous Agents. Retrieved from haz-map.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtloKdAhk7K-FS4gVO7caIkHyr1oHTUI-6OwtCS9ag2mM-NU11ptFcjEuOxSDouP2MlSFaEICBw8kKDmG1weee_oD3muDIExwftkoU7APbRY4r_faGXwcg-64g]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of meta-carbonyl phenols and anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. Lab Safety Guideline: Phenol | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. petrochemistry.eu [petrochemistry.eu]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Amino-2-methoxyphenol | 52200-90-5 [sigmaaldrich.com]

- 13. 4-Aminoguaiacol | C7H9NO2 | CID 101296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Methoxyphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 16. fishersci.com [fishersci.com]

- 17. hsa.ie [hsa.ie]

- 18. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]

- 22. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. collectandrecycle.com [collectandrecycle.com]

An In-depth Technical Guide to the Solubility of 4-(2-Aminoethoxy)-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-(2-Aminoethoxy)-3-methoxyphenol (CAS No: 1076198-80-5), a compound of interest in pharmaceutical research and development. While quantitative solubility data in the public domain is limited, this document synthesizes available information on its physicochemical properties, predicts its solubility behavior based on its molecular structure, and provides detailed, field-proven protocols for its empirical determination. This guide is intended to equip researchers with the necessary theoretical framework and practical methodologies to effectively work with this compound.

Introduction to this compound

This compound is a substituted phenol derivative with a molecular formula of C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol .[1][2] Its structure, featuring a phenol, an ether, and a primary amine functional group, suggests a complex solubility profile that is highly dependent on the solvent system and pH. The compound is typically described as a white to light-blue solid and is noted to be sensitive to light and temperature, necessitating careful handling and storage.[2][3] Understanding its solubility is a critical first step in the development of formulation strategies, analytical methods, and in vitro/in vivo assay systems.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its physicochemical properties. For this compound, the key determinants are its polarity, hydrogen bonding capacity, and ionizable groups.

| Property | Value/Information | Source |

| CAS Number | 1076198-80-5 | [1][2] |

| Molecular Formula | C₉H₁₃NO₃ | [1][2] |

| Molecular Weight | 183.20 g/mol | [1] |